![molecular formula C8H8ClN3 B12979759 4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)
4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with chlorine and methyl substituents. This compound is part of a broader class of pyrrolo[2,1-f][1,2,4]triazine derivatives, which have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. Some common methods include:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This method uses bromohydrazone intermediates to construct the triazine core.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the desired compound.
Multistep Synthesis: This approach involves multiple steps, including cyclization and functional group transformations, to build the triazine ring.
Transition Metal Mediated Synthesis: Transition metals are used as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Chemical Reactions Analysis
4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various biological targets, including kinases and enzymes.
Medicine: It is being investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the inhibition of viral replication .
Comparison with Similar Compounds
4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine: This compound has a bromine substituent instead of chlorine.
4-Amino-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine: This compound has an amino group instead of chlorine.
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine: This compound has a different methyl substitution pattern.
These similar compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-12-7(6(5)2)8(9)10-4-11-12/h3-4H,1-2H3 |
InChI Key |
GBWNFOBKKAMATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1C)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


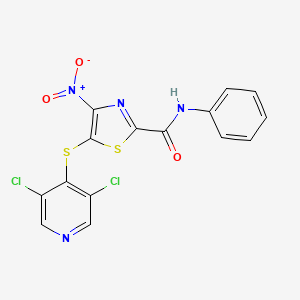

![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)
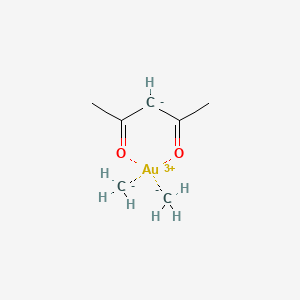

![4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B12979737.png)
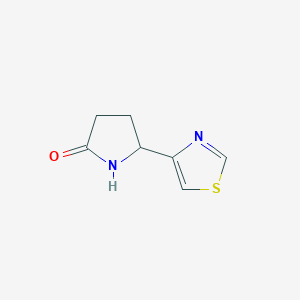

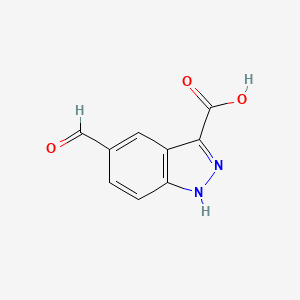
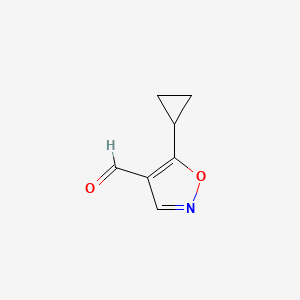
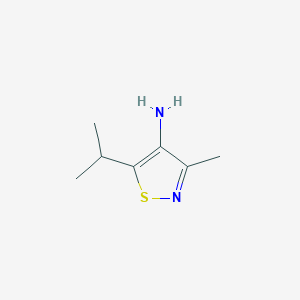
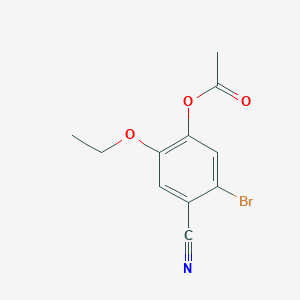

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)
